molecular formula C19H16N2O3 B3873430 (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(4-methylphenyl)pyrazol-3-one

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(4-methylphenyl)pyrazol-3-one

Cat. No.: B3873430
M. Wt: 320.3 g/mol
InChI Key: AHNWAWVSPXBKTH-SXGWCWSVSA-N
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Description

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(4-methylphenyl)pyrazol-3-one is a synthetic organic compound characterized by its complex structure, which includes a benzodioxole moiety, a pyrazolone core, and a methylphenyl group

Properties

IUPAC Name

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(4-methylphenyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-3-6-15(7-4-12)21-19(22)16(13(2)20-21)9-14-5-8-17-18(10-14)24-11-23-17/h3-10H,11H2,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNWAWVSPXBKTH-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(4-methylphenyl)pyrazol-3-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 5-methyl-2-(4-methylphenyl)pyrazol-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(4-methylphenyl)pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or pyrazolone moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(4-methylphenyl)pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(4-methylphenyl)pyrazol-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-phenylpyrazol-3-one
  • (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(4-chlorophenyl)pyrazol-3-one
  • (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(4-fluorophenyl)pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(4-methylphenyl)pyrazol-3-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and pharmacological activities, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(4-methylphenyl)pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-methyl-2-(4-methylphenyl)pyrazol-3-one

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